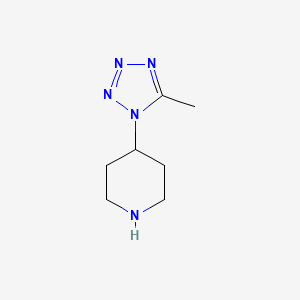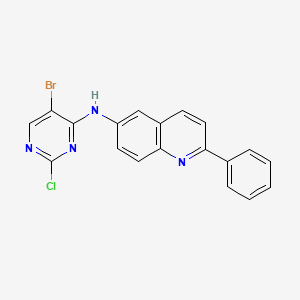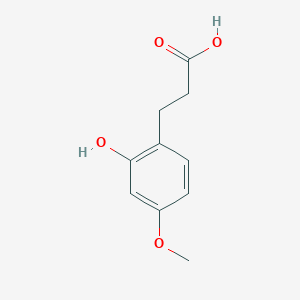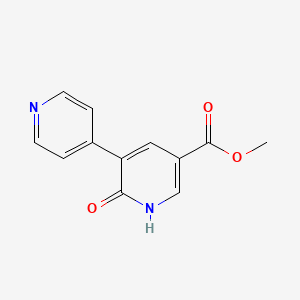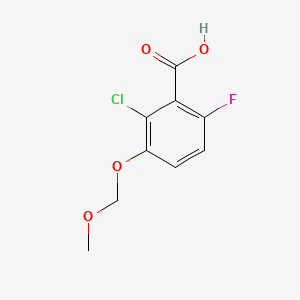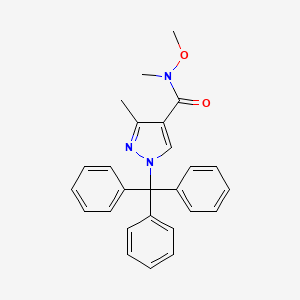
N-methoxy-N,3-dimethyl-1-tritylpyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methoxy-N,3-dimethyl-1-tritylpyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a trityl group, which is a triphenylmethyl group, and a methoxy group attached to the nitrogen atom. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methoxy-N,3-dimethyl-1-tritylpyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-dimethylamino-1-trityl-1H-pyrazole-4-carboxylic acid with methoxyamine under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-methoxy-N,3-dimethyl-1-tritylpyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Applications De Recherche Scientifique
N-methoxy-N,3-dimethyl-1-tritylpyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-methoxy-N,3-dimethyl-1-tritylpyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and trityl groups play a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methoxy-N,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide
- 6-Methoxy-3-methyl-3H-imidazo[4,5-b]pyridine
- 6-(Dimethoxymethyl)-3-methyl-3H-imidazo[4,5-b]pyridine
Uniqueness
N-methoxy-N,3-dimethyl-1-tritylpyrazole-4-carboxamide is unique due to its trityl group, which provides steric hindrance and enhances the compound’s stability. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C26H25N3O2 |
|---|---|
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
N-methoxy-N,3-dimethyl-1-tritylpyrazole-4-carboxamide |
InChI |
InChI=1S/C26H25N3O2/c1-20-24(25(30)28(2)31-3)19-29(27-20)26(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-19H,1-3H3 |
Clé InChI |
RWFLZWYVHUKEKL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1C(=O)N(C)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(cyclobutylamino)-2-[4-(dimethylamino)anilino]pyrimidine-5-carboxamide](/img/structure/B13887440.png)
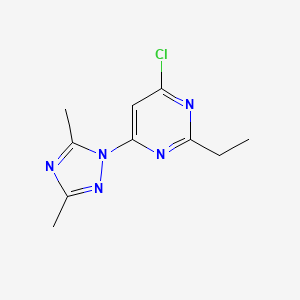
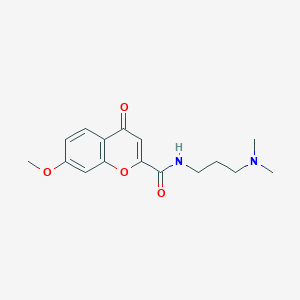

![N-[(2-chloro-4-morpholin-4-ylthieno[2,3-d]pyrimidin-6-yl)methyl]-N-methylacetamide](/img/structure/B13887462.png)
![5-(6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)isoquinoline](/img/structure/B13887464.png)

